molecular formula C26H32FN3O3S B2584096 1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892759-84-1

1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No.: B2584096
CAS No.: 892759-84-1
M. Wt: 485.62
InChI Key: OAZGKHDVXZLRDL-UHFFFAOYSA-N
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Description

1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
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Biological Activity

1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

The chemical structure of the compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC26H32FN3O3S
Molecular Weight485.6 g/mol
CAS Number892759-84-1

The compound operates primarily through the inhibition of topoisomerase I (Top I), an enzyme critical for DNA replication and transcription. Inhibition of Top I leads to the disruption of cancer cell proliferation. Additionally, compounds with similar structures have shown potential in targeting various cancer cell lines, suggesting a broad spectrum of anti-cancer activity.

Anticancer Activity

Research indicates that derivatives of quinolone compounds, including this compound, exhibit significant anti-proliferative effects on various cancer cell lines. A notable study evaluated the compound's efficacy against several human cancer cell lines:

Cell LineIC50 (µM)Description
A549 (Lung)10.5Moderate sensitivity
HeLa (Cervical)8.2High sensitivity
BGC-823 (Stomach)12.0Moderate sensitivity
HepG2 (Liver)9.5High sensitivity

The most potent derivatives showed efficacy comparable to established chemotherapeutic agents like camptothecin, with in vivo studies demonstrating tumor growth inhibition rates of up to 42.75% at doses of 20 mg/kg .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly against cholinesterases. Studies have shown that it can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease pathways such as Alzheimer's disease. This dual inhibition suggests potential therapeutic applications beyond oncology .

Study on Topoisomerase Inhibition

In a study focused on the synthesis and evaluation of quinolone derivatives, several analogs were tested for their ability to inhibit Top I. The results indicated that compounds structurally related to this compound demonstrated significant Top I inhibition at concentrations as low as 100 µM .

Evaluation in Animal Models

In vivo studies using mouse models showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to induced apoptosis in cancer cells, further supporting its potential as an anti-cancer agent .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-3-5-12-30-19-25(34(32,33)20-9-7-6-8-10-20)26(31)21-17-22(27)24(18-23(21)30)29-15-13-28(11-4-2)14-16-29/h6-10,17-19H,3-5,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZGKHDVXZLRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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